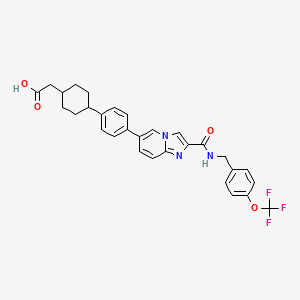

![molecular formula C27H25N5O2 B607155 4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine CAS No. 1206711-14-9](/img/structure/B607155.png)

4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

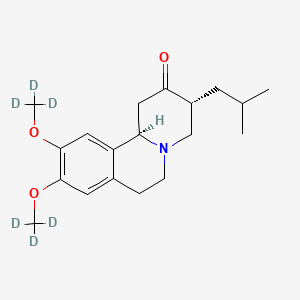

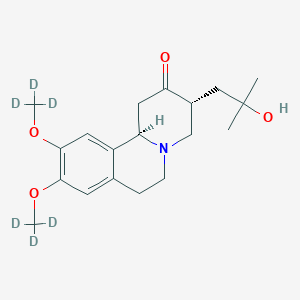

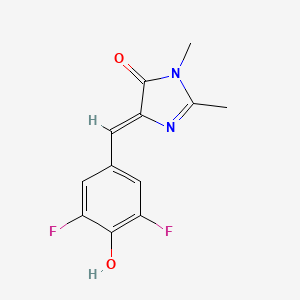

The compound “4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine” is also known as DMH2 . It has a molecular formula of C27H25N5O2 . The compound is a part of the pyrazolo[1,5-a]pyrimidine class of compounds .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, a pyrazolo[1,5-a]pyrimidine ring, a phenyl ring, and a morpholine ring . The exact structure can be found in the PubChem database .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 451.5 g/mol . It has a computed XLogP3-AA value of 3.5, which is a measure of its lipophilicity . The compound has 6 hydrogen bond acceptors and no hydrogen bond donors . It has a topological polar surface area of 64.8 Ų .

Aplicaciones Científicas De Investigación

Neuroprotective Agent

The structure of the compound indicates potential neuroprotective properties. It may interact with neural receptors or enzymes, such as acetylcholinesterase (AchE), which plays a crucial role in nerve pulse transmission. Inhibition or modulation of AchE can lead to therapeutic effects in neurodegenerative diseases like Alzheimer’s .

Antioxidant Activity

Compounds with pyrazoline derivatives have been associated with antioxidant activity. This compound could potentially counteract oxidative stress by neutralizing free radicals and reactive oxygen species (ROS), which are linked to various diseases, including cancer and cardiovascular disorders .

Anticancer Properties

The pyrazolo[1,5-a]pyrimidin-6-yl moiety within the compound’s structure is similar to other molecules that have shown significant anticancer activities. It could be used to develop new chemotherapeutic agents, especially targeting cancers where the pyrazoline derivatives are effective .

Antimicrobial and Antifungal Applications

Pyrazoline derivatives have demonstrated antimicrobial and antifungal effects. This compound could be explored for its efficacy against resistant strains of bacteria and fungi, providing a new avenue for treating infectious diseases .

Enzyme Inhibition

The compound may serve as an inhibitor for various enzymes involved in disease pathways. For instance, it could inhibit enzymes that are overexpressed in certain cancers or inflammatory conditions, thereby providing a means to control such diseases .

Chemical Synthesis of Novel Compounds

Due to its complex structure, this compound could be used as a starting material or intermediate in the synthesis of a wide range of novel compounds. Chemists could explore its reactivity and functional group transformations to create new molecules with potential therapeutic applications .

Mecanismo De Acción

Target of Action

Quinoline-based compounds have been known to exhibit a wide range of biological activities and can interact with various cellular targets .

Mode of Action

It’s known that quinoline-based compounds can interact with cells and exhibit various pharmacological effects .

Biochemical Pathways

Quinoline-based compounds are known to interact with various biochemical pathways, influencing a wide range of biological activities .

Result of Action

Quinoline-based compounds are known to exhibit a wide range of biological activities .

Direcciones Futuras

Propiedades

IUPAC Name |

4-[2-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLXRNZCYAYUED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine | |

Q & A

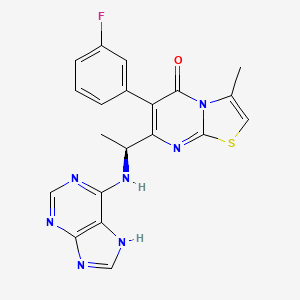

Q1: How does 4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2) interact with its target and what are the downstream effects?

A: DMH2 acts as an antagonist of activin receptor-like kinase 3 (ALK3), a type of BMP receptor []. By binding to ALK3, DMH2 blocks the phosphorylation of SMAD proteins, which are downstream signaling molecules in the BMP pathway []. This inhibition of BMP signaling ultimately leads to enhanced liver regeneration after partial hepatectomy [].

Q2: What is the evidence for the in vivo efficacy of DMH2 in promoting liver regeneration?

A: In the study by [], DMH2 was tested in a mouse model of partial hepatectomy. The researchers found that administration of DMH2 led to a significant increase in liver weight compared to control animals, indicating enhanced liver regeneration []. Additionally, they observed that DMH2 treatment increased serum interleukin-6 levels and signal transducer and activator of transcription 3 phosphorylation in the liver, both of which are associated with liver regeneration [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.